5-(苄氧基)-2-(甲硫基)-4-嘧啶醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

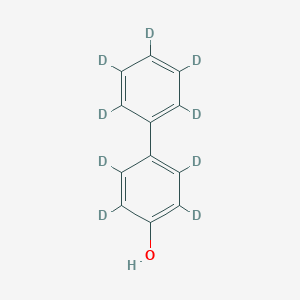

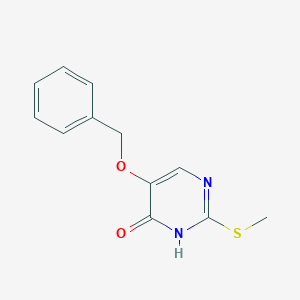

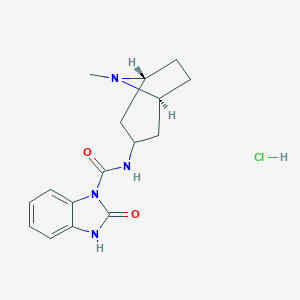

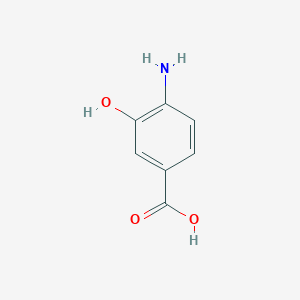

The compound 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol is a pyrimidine derivative, which is a class of compounds that have shown a wide range of biological activities. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of key intermediates such as 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, as seen in the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors . Another approach uses the p-benzyloxybenzyloxy group as a protective group for the oxo function in the pyrimidinone ring during the synthesis of unnatural amino acids . Additionally, the synthesis of 5H-thiazolo[3,2-a]pyrimidine derivatives from 6-methyl-2-thiouracil and 1-acyl-2-bromoacetylenes demonstrates the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure and spectroscopic parameters of pyrimidine derivatives can be characterized using various techniques, including FT-IR, NMR, and X-ray diffraction. For instance, the molecular structure of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine was determined using these methods, and the data was further supported by density functional theory (DFT) calculations . Similarly, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation, as demonstrated by the synthesis of different polymorphs of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one . These reactions can lead to the formation of compounds with different substituents and properties, which can be further explored for their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the non-linear optical properties of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine were investigated using DFT calculations, indicating potential applications in materials science . The polymorphism observed in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one also suggests variations in physical properties such as solubility and melting point .

Relevant Case Studies

The biological evaluation of pyrimidine derivatives is crucial for their potential therapeutic applications. For example, the synthesis and preliminary biological evaluation of [11C]methyl (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-yl)-d-leucinate for the fractalkine receptor (CX3CR1) was conducted, although it did not display specific binding to CX3CR1 . Another study synthesized a potential antibacterial agent, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, and evaluated its antibacterial activity against various bacterial strains .

科学研究应用

强效凋亡诱导剂

研究人员已发现嘧啶衍生物作为强效凋亡诱导剂。例如,已鉴定出通过抑制微管蛋白聚合而诱导凋亡的化合物,对人乳腺癌细胞和乳腺癌模型表现出显著活性 (Kemnitzer 等人,2009)。

抗菌剂

嘧啶衍生物已被合成并评价为抗菌剂。一项研究报告了当杂环化合物被掺入聚氨酯清漆和印刷油墨浆中时具有显著抗菌活性的制备,显示出用于防止微生物生长的表面涂层应用的潜力 (El‐Wahab 等人,2015)。

缓蚀剂

嘧啶衍生物已被合成作为酸性溶液中低碳钢的缓蚀剂,表现出良好的缓蚀性能。这些缓蚀剂充当具有主要阴极有效性的混合型缓蚀剂,表明它们在保护金属表面免受腐蚀方面的效用 (侯等人,2019)。

治疗剂

嘧啶衍生物因其治疗潜力而被探索,包括作为人 O6-烷基鸟嘌呤-DNA 烷基转移酶 (AGAT) 的抑制剂,这可以增强某些癌症治疗的细胞毒性。已鉴定出抑制 AGAT 并增强氯乙基亚硝脲对癌细胞的细胞毒性的化合物,表明这些衍生物的治疗潜力 (Terashima 和 Kohda,1998)。

未来方向

The future directions in the study of 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol could involve further exploration of its synthesis, particularly the protodeboronation of pinacol boronic esters . Additionally, more research could be done to determine its physical and chemical properties, mechanism of action, and safety profile.

属性

IUPAC Name |

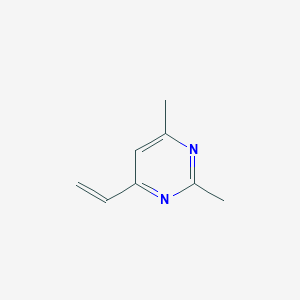

2-methylsulfanyl-5-phenylmethoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)14-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBPYORYAKTOPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294177 |

Source

|

| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol | |

CAS RN |

4874-30-0 |

Source

|

| Record name | NSC94996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)

![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)